![molecular formula C16H15N3O B033641 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-65-3](/img/structure/B33641.png)
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Overview
Description
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-phenyl-1,3-dimethylbenzene with phosgene, followed by cyclization with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
Basic Information
- IUPAC Name : 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
- CAS Number : 103343-65-3
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.310 g/mol
Chemistry
This compound serves as a crucial building block in the synthesis of more complex benzodiazepine derivatives. Its structural characteristics allow for various chemical modifications, leading to the development of novel compounds with potentially enhanced biological activities.
Biology
Research has focused on the biological interactions of this compound with macromolecules such as proteins and nucleic acids. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development aimed at treating infections and malignancies.
Medicine
The compound is primarily explored for its pharmacological effects, particularly as an anxiolytic or anticonvulsant agent. Its mechanism of action involves interaction with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for managing anxiety disorders and seizures.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific chemical and physical properties. Its versatility allows it to be incorporated into various formulations and processes.
Case Study 1: Anxiolytic Effects
A study investigated the anxiolytic properties of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups. The findings suggest potential applicability in treating anxiety disorders.
Case Study 2: Anticancer Activity
Research exploring the anticancer potential revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor subtypes.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness: 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines
Biological Activity
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine class, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- CAS Number : 103343-65-3
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological profile .
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine family, including this compound, are effective in reducing anxiety and inducing sedation. This is primarily due to their ability to enhance GABA receptor activity .
Anticonvulsant Properties
Benzodiazepines are also known for their anticonvulsant properties. The compound's mechanism of action at GABA receptors suggests potential utility in treating seizure disorders .
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of benzodiazepines can possess antimicrobial and anticancer properties. While specific research on the direct effects of this compound is limited, its structural similarities to other active compounds suggest potential in these areas .
In Vitro Studies
A study investigating various benzodiazepine derivatives demonstrated that modifications in their structure could significantly alter biological activity. For instance, the introduction of specific substituents on the phenyl ring enhanced potency against certain biological targets .
Compound | Activity | IC50 Value (µM) |
---|---|---|
12a | G9a Inhibition | Not specified |
5l | AChE Inhibition | 3.98 ± 1.07 |
5j | BChE Inhibition | Not specified |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in substituents on the benzodiazepine scaffold can lead to significant differences in biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects against acetylcholinesterase (AChE) compared to those with electron-withdrawing groups .
Properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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